molecular formula C26H35NS2 B14267639 2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole CAS No. 188302-13-8

2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole

Cat. No.: B14267639
CAS No.: 188302-13-8
M. Wt: 425.7 g/mol
InChI Key: KTNXXCJPDNDTEP-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a heptylphenyl group and a hexylsulfanyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Heptylphenyl Group: This step involves the alkylation of the benzothiazole core with 4-heptylphenyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Hexylsulfanyl Group: The final step is the thiolation of the benzothiazole core with hexylthiol in the presence of a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole core can be reduced under specific conditions to form dihydrobenzothiazoles.

    Substitution: The heptylphenyl and hexylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate
  • 2-Amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol

Uniqueness

2-(4-Heptylphenyl)-6-(hexylsulfanyl)-1,3-benzothiazole is unique due to the presence of both a heptylphenyl group and a hexylsulfanyl group, which confer specific chemical properties and reactivity. This makes it distinct from other benzothiazole derivatives and allows for unique applications in various fields of research.

Properties

CAS No.

188302-13-8

Molecular Formula

C26H35NS2

Molecular Weight

425.7 g/mol

IUPAC Name

2-(4-heptylphenyl)-6-hexylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C26H35NS2/c1-3-5-7-9-10-12-21-13-15-22(16-14-21)26-27-24-18-17-23(20-25(24)29-26)28-19-11-8-6-4-2/h13-18,20H,3-12,19H2,1-2H3

InChI Key

KTNXXCJPDNDTEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)SCCCCCC

Origin of Product

United States

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